(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate
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Overview
Description
The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate is a complex organic molecule. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is usually done by reacting the amine with Fmoc-Cl in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reaction: The protected amino acid is then coupled with the desired heptanoate derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle the repetitive steps of protection, coupling, and deprotection efficiently. The use of solid-phase synthesis techniques is also common, where the growing peptide chain is anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: New esters or amides are typically the major products.
Scientific Research Applications
Chemistry
The compound is used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine
Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and other bioactive molecules.
Mechanism of Action
The compound acts primarily as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions and can be removed under mild basic conditions, typically using piperidine. This allows for the selective deprotection and further elongation of the peptide chain.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Uniqueness
The compound’s uniqueness lies in its specific structure, which provides stability and ease of removal of the Fmoc group. Compared to other protecting groups, the Fmoc group is advantageous due to its stability under acidic conditions and its removal under mild basic conditions, making it suitable for solid-phase peptide synthesis.
Properties
Molecular Formula |
C26H30NO6- |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)/p-1/t22-/m0/s1 |
InChI Key |
IAWSYDYLILBRJM-QFIPXVFZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCC[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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